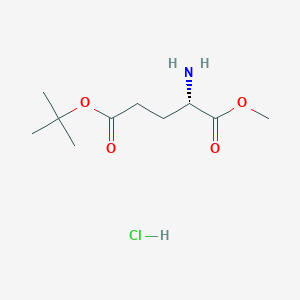

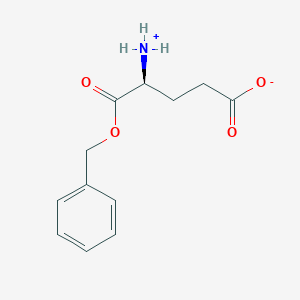

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is a complex organic compound. It appears to be related to 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride1. However, specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions2. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction2. However, the specific synthesis process for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of a compound can be validated using techniques like Powder X-ray diffraction3. The structure of related compounds has been characterized by IR, NMR, Mass spectra and CHN analysis2. However, the specific molecular structure analysis for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is not detailed in the available resources.

Chemical Reactions Analysis

The compound appears to be related to 4-nitrophenol, which is known to undergo catalytic reduction4. However, the specific chemical reactions involving “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, UV–Vis Spectroscopy and Photoluminescence spectroscopy were used to examine the eligibility of a related material for optical application3. However, the specific physical and chemical properties of “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Derivatives of similar compounds have been synthesized through multi-step processes involving reactions like reduction, alkylation, and hydrolysis. For example, a difluoro-derivative of chlorambucil, an anticancer drug, was synthesized from 4-nitrophenylacetic acid through a series of reactions including reduction of the nitro group to amino and subsequent alkylation (Buss, Coe, & Tatlow, 1986).

Molecular Studies and Spectroscopic Analysis

- Vibrational spectroscopic and supramolecular studies have been applied to chloramphenicol derivatives, which share a similar nitrophenyl group. These studies included single-crystal X-ray diffraction and were supported by vibrational spectroscopy (Raman and infrared), highlighting the importance of conventional and non-conventional hydrogen bonds in the molecular structure (Fernandes et al., 2017).

Biological Activity and Pharmacological Importance

- Molecular docking, vibrational, structural, electronic, and optical studies have been conducted on compounds with similar structural features, such as derivatives of butanoic acid. These studies include analysis of noncovalent interactions like hydrogen bonding and Van der Waals interactions, suggesting potential pharmacological importance and biological activities, including inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrophenol, indicates that it is harmful if swallowed, in contact with skin or if inhaled6. However, the specific safety and hazards associated with “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not detailed in the available resources.

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated. However, specific future directions for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.

Eigenschaften

IUPAC Name |

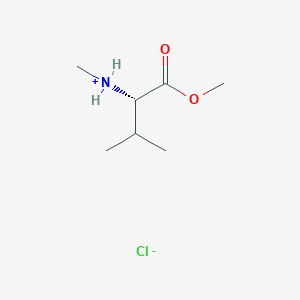

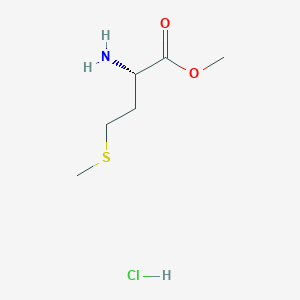

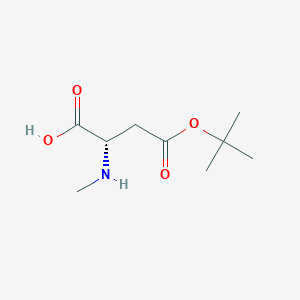

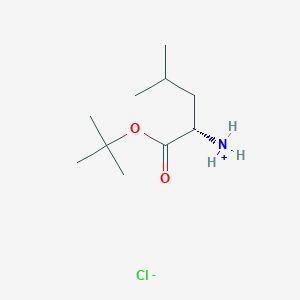

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGJGYVGBGMRI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628680 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride | |

CAS RN |

154564-03-1 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)